Product packaging for Diethyl acetylenedicarboxylate(Cat. No.:CAS No. 762-21-0)

Diethyl acetylenedicarboxylate

Cat. No.: B1200262
CAS No.: 762-21-0
M. Wt: 170.16 g/mol
InChI Key: STRNXFOUBFLVIN-UHFFFAOYSA-N
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Description

Overview of DEAD as a Versatile Reagent in Organic Synthesis

Diethyl acetylenedicarboxylate (B1228247) is widely recognized as a multifaceted building block in organic chemistry. chemimpex.com Its utility stems from its capacity to participate in a wide array of chemical transformations, enabling the synthesis of diverse and complex molecules. thieme-connect.comchemimpex.com Researchers and chemists in industrial settings frequently utilize DEAD for the creation of intricate natural products and pharmaceutical compounds, establishing it as a crucial reagent in the field of medicinal chemistry. chemimpex.com Its applications also extend to polymer chemistry, where it is used to synthesize and modify polymers and coatings. chemimpex.com

Historical Context and Evolution of DEAD's Applications

The exploration of acetylenic esters like DEAD has a history spanning over a century. thieme-connect.com While the initial focus was on understanding their fundamental reactivity, the applications of these compounds have significantly broadened over the last few decades. thieme-connect.com The pioneering work on cycloaddition reactions, such as the Diels-Alder reaction, laid the foundation for the use of compounds like DEAD. thieme-connect.com Over time, its application has expanded into more complex areas like multicomponent reactions and the synthesis of heterocyclic compounds. thieme-connect.comresearchgate.net

Significance of the Triple Bond and Carboxylate Groups in DEAD's Reactivity

The distinct reactivity of Diethyl acetylenedicarboxylate is primarily attributed to its core functional groups: a carbon-carbon triple bond and two flanking carboxylate groups. chemicalbook.comwikipedia.org The triple bond is a critical and useful functional group, making the molecule highly electrophilic. chemicalbook.comwikipedia.org This electrophilicity is further enhanced by the electron-withdrawing nature of the two carboxylate groups. chemicalbook.com This electronic characteristic makes DEAD an excellent substrate for a variety of reactions, including:

Cycloaddition Reactions: It is widely used as a dienophile in Diels-Alder reactions. wikipedia.orgchemicalbook.com

Michael Additions: It is a potent Michael acceptor, readily reacting with nucleophiles. wikipedia.orgchemicalbook.com

The molecule's structure, with ester groups conjugated to the C-C triple bond, is key to its high electrophilicity and its broad utility in synthesis. wikipedia.orgjmaterenvironsci.com

Accessibility and Cost-Effectiveness in Industrial and Research Settings

This compound is considered a readily available and relatively inexpensive material for both industrial and research purposes. chemicalbook.comthieme-connect.com Its accessibility contributes to its widespread use in various synthetic applications. chemimpex.comchemicalbook.com The cost-effectiveness of using DEAD, coupled with its high reactivity and versatility, makes it an attractive choice for developing efficient synthetic protocols. beilstein-journals.orgrsc.org The development of green and efficient synthetic methods utilizing DEAD further enhances its appeal from an economic and environmental standpoint. beilstein-journals.orgrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O4 B1200262 Diethyl acetylenedicarboxylate CAS No. 762-21-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl but-2-ynedioate
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InChI

InChI=1S/C8H10O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-4H2,1-2H3
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InChI Key

STRNXFOUBFLVIN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)C#CC(=O)OCC
Source PubChem
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Molecular Formula

C8H10O4
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DSSTOX Substance ID

DTXSID20227055
Record name Diethyl 2-butynedioate
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Molecular Weight

170.16 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Diethyl 2-butynedioate
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CAS No.

762-21-0
Record name Diethyl acetylenedicarboxylate
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Record name Diethyl 2-butynedioate
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Record name Diethyl acetylenedicarboxylate
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Synthetic Methodologies for Diethyl Acetylenedicarboxylate

Traditional Synthesis Routes

Traditional methods for synthesizing Diethyl Acetylenedicarboxylate (B1228247) often involve multiple steps, beginning with common starting materials and proceeding through halogenation and elimination reactions.

Bromination and Dehydrohalogenation from Maleic Acid Derivatives

A well-established route to dialkyl acetylenedicarboxylates, including the diethyl ester, begins with maleic acid. wikipedia.org This process involves a sequence of bromination followed by dehydrohalogenation. Initially, maleic acid is brominated to produce dibromosuccinic acid. wikipedia.org This intermediate is then subjected to dehydrohalogenation using a base like potassium hydroxide, which eliminates two molecules of hydrogen bromide to form the carbon-carbon triple bond of acetylenedicarboxylic acid. smolecule.comwikipedia.org The final step is the esterification of the resulting acetylenedicarboxylic acid with ethanol (B145695), typically catalyzed by sulfuric acid, to yield the target compound, Diethyl Acetylenedicarboxylate. smolecule.com This entire sequence represents a foundational method for accessing this class of compounds. thieme-connect.com

Reflux Methods using Dibromomaleate and Dibromofumarate

A more direct synthesis involves the dehydrobromination of diethyl dibromosuccinates. One specific and highly efficient method utilizes a mixture of (Z)-diethyl 2,3-dibromomaleate and (E)-diethyl 2,3-dibromofumarate. When this mixture is refluxed in acetonitrile (B52724) in the presence of 1,2-dimethylindazolium-3-carboxylate, this compound is produced in a very high yield. thieme-connect.com This approach is notable for its speed and efficiency, as detailed in the table below.

Starting MaterialsReagent/CatalystSolventConditionsTimeYieldReference
(Z)-diethyl-2,3-dibromomaleate & (E)-diethyl-2,3-dibromofumarate1,2-dimethylindazolium-3-carboxylateAcetonitrileReflux45 min99% thieme-connect.com

Advanced Synthetic Approaches

More recent synthetic strategies focus on improving efficiency, yield, and reaction conditions, often employing different classes of reagents or more direct pathways.

Utilization of Triphenylphosphonium Ylides

An advanced method for preparing this compound involves the use of triphenylphosphonium ylides. thieme-connect.com While many modern syntheses use this compound as a starting material to generate stable phosphorus ylides, orgchemres.orgbiomedpharmajournal.orgtandfonline.com specific ylides can also serve as precursors to the acetylenic ester itself. The synthesis can be achieved through the reaction of an appropriate phosphorus ylide with a suitable electrophile, leading to the formation of the carbon-carbon triple bond and the desired diester with an 82% yield. thieme-connect.com

Esterification of Acetylenedicarboxylic Acid

The direct esterification of acetylenedicarboxylic acid is a straightforward and effective method for producing its corresponding esters. thieme-connect.com This approach is analogous to the final step of the maleic acid route but can be performed directly if acetylenedicarboxylic acid is available. The process involves reacting the acid with absolute ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. orgsyn.org A well-documented procedure for the analogous dimethyl ester, which is noted to be applicable for the diethyl ester, involves allowing the components to react over several days at room temperature. orgsyn.org This method is considered a significant improvement over earlier reflux-based esterification procedures. orgsyn.org

Starting MaterialsReagentsConditionsYield (for dimethyl ester)Reference
Potassium acid salt of acetylenedicarboxylic acidAbsolute Ethanol, Sulfuric Acid (conc.)Room temperature, 4 days (with swirling)72-88% orgsyn.org

Improvements in Reaction Conditions and Yields

Significant progress has been made in optimizing the synthesis of this compound, focusing on increasing product yields and reducing reaction times. The reflux method using dibromoesters in the presence of 1,2-dimethylindazolium-3-carboxylate, for instance, achieves a near-quantitative yield of 99% in just 45 minutes, representing a substantial improvement over older protocols. thieme-connect.com Similarly, the room-temperature esterification of acetylenedicarboxylic acid is noted as a "substantial improvement" in both yield and procedural simplicity compared to previous methods that required refluxing. orgsyn.org

Furthermore, the broader field of organic synthesis has seen the adoption of techniques like microwave irradiation and ultrasound assistance to enhance reaction efficiency. While specific applications of these technologies to the synthesis of this compound are not extensively detailed, their successful use in reactions involving the compound suggests their potential for optimizing its preparation. rsc.orgresearchgate.netrasayanjournal.co.infrontiersin.org For example, microwave-assisted Diels-Alder reactions using this compound have shown dramatically reduced reaction times and improved yields. researchgate.net The application of such energy sources to the classical synthetic routes could offer further improvements in efficiency and yield.

Reactivity and Mechanistic Investigations of Diethyl Acetylenedicarboxylate

Electrophilic Nature and Reactivity Profile

Diethyl acetylenedicarboxylate (B1228247) is characterized by its highly electrophilic nature. smolecule.comwikipedia.org The electron density of the alkyne bond is significantly reduced by the adjacent carbonyl groups, making the acetylenic carbons susceptible to attack by nucleophiles. This inherent electrophilicity is the foundation of its diverse reactivity profile. researchgate.net It readily participates in a variety of chemical transformations, most notably as a potent Michael acceptor in conjugate addition reactions and as an active dienophile in cycloaddition reactions. smolecule.comwikipedia.orgthieme-connect.com

The reactivity of DEAD is analogous to its methyl counterpart, dimethyl acetylenedicarboxylate (DMAD), which is also a highly electrophilic and versatile reagent in organic synthesis. wikipedia.orgresearchgate.net The biological effects of α,β-unsaturated carbonyl compounds like DEAD are often attributed to their electrophilic properties, allowing them to react with nucleophilic sites in biological macromolecules such as proteins. researchgate.net

Table 1: Physical and Chemical Properties of Diethyl Acetylenedicarboxylate

PropertyValue
Molecular Formula C₈H₁₀O₄
Molecular Weight 170.16 g/mol
Appearance Light yellow liquid
Boiling Point 107-110 °C at 11 mmHg
Density 1.063 g/mL at 25 °C
Refractive Index n20/D 1.443

Data sourced from Sigma-Aldrich sigmaaldrich.com

Michael Addition Reactions

As a strong Michael acceptor, DEAD undergoes conjugate addition reactions with a wide range of nucleophiles. smolecule.comwikipedia.orgsigmaaldrich.com This reaction involves the addition of a nucleophile to one of the electrophilic sp-hybridized carbons of the triple bond, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. smolecule.com

The conjugate addition of amine nucleophiles to activated alkynes like DEAD, known as the aza-Michael reaction, is a well-established transformation. Primary and secondary amines, being highly nucleophilic, readily add to the triple bond of DEAD, often without the need for a catalyst, to form enamine products. thieme-connect.communi.cz The reaction with secondary amines such as piperazine (B1678402) can be controlled to yield either monosubstituted or disubstituted products, depending on the reaction stoichiometry. muni.cz For instance, reacting piperazine with an equimolar amount of DEAD can lead to a mixture of the mono-adduct, di-adduct, and unreacted piperazine, while an excess of the Michael acceptor drives the reaction towards the disubstituted product. muni.cz

Tertiary amines also react with DEAD. cdnsciencepub.com The initial step involves the formation of a zwitterionic intermediate, which can then undergo further transformations. cdnsciencepub.com Multicomponent reactions involving amines, aldehydes, and DEAD are also utilized for the synthesis of complex heterocyclic structures like γ-lactams and pyrrolidinones. researchgate.netrsc.org

Table 2: Examples of Aza-Michael Addition to Acetylenedicarboxylates

Amine NucleophileAcetylenedicarboxylateConditionsProduct TypeReference
Primary/Secondary AminesDimethyl AcetylenedicarboxylateWater, rt, 2 hEnamines (High E-stereoselectivity) thieme-connect.com
PiperazineDimethyl AcetylenedicarboxylateDMF, rt, 1 hDisubstituted Piperazine muni.cz
Aniline (with Aldehyde)This compoundEthanolic Citric Acid, UltrasoundSubstituted 3-Pyrrolin-2-one rsc.org

While direct Michael addition of aldehydes and ketones to DEAD is less common, they are frequently used in multicomponent reactions where their enol or enolate forms act as the nucleophile. smolecule.com For example, a three-component reaction between an amine, an aldehyde, and this compound can produce highly functionalized γ-lactam derivatives. researchgate.net In this process, an enamine is generated in situ from the amine and aldehyde, which then acts as the carbon nucleophile in a Mannich-type reaction, followed by intramolecular cyclization. researchgate.net

Carbon-carbon double bonds, particularly those in electron-rich systems like enamines, can act as nucleophiles in Michael additions to this compound. thieme-connect.combeilstein-journals.org The reaction of an enamine with DEAD proceeds via nucleophilic attack of the β-carbon of the enamine onto the alkyne, forming a zwitterionic intermediate that can then cyclize. beilstein-journals.org This strategy is often employed in the synthesis of various heterocyclic and carbocyclic systems. For instance, the reaction of 1-dimethylaminoindene (an enamine) with DMAD initially forms a fused cyclobutene (B1205218) system via a [2+2] cycloaddition, which can then rearrange to an indene-maleate system, a product of formal Michael addition and subsequent proton transfer. cdnsciencepub.com

This compound exhibits significant reactivity towards thiol compounds. researchgate.net This reactivity is particularly relevant in biological contexts, as DEAD has been identified as a potent protein cross-linking agent. researchgate.netscbt.com The mechanism involves the nucleophilic addition of thiol groups, such as those from cysteine residues in proteins, to the electrophilic triple bond of DEAD. researchgate.net Studies using model thiol compounds have shown that DEAD can react with two equivalents of the thiol. researchgate.net This bifunctional reactivity allows DEAD to act as a cross-linker, inducing oligomerization of proteins that possess highly reactive cysteine residues. researchgate.net This cross-linking ability is suggested to be a key factor in its observed cytotoxicity. researchgate.net The reaction of lithium pentafluorobenzenethiolate with DEAD also proceeds readily, leading to the formation of a tetrafluorobenzo[b]thiophen derivative through addition followed by intramolecular cyclization. rsc.org

Cycloaddition Reactions

The electron-deficient triple bond of this compound makes it an excellent dienophile (or dipolarophile) for various cycloaddition reactions, a cornerstone of its utility in synthetic organic chemistry. wikipedia.orgthieme-connect.comresearchgate.net These reactions provide powerful methods for constructing six-membered and five-membered ring systems.

[4+2] Cycloaddition (Diels-Alder Reaction): DEAD is frequently used as a dienophile in Diels-Alder reactions. It reacts with a wide range of conjugated dienes to form substituted cyclohexadiene derivatives. researchgate.net For example, microwave-enhanced Diels-Alder reactions of DEAD with dienes like furan, 1,3-cyclohexadiene, and anthracene (B1667546) proceed in high yields. researchgate.net The reaction between 1,3-butadiene (B125203) and DEAD gives the corresponding Diels-Alder adduct in excellent yield. vaia.com These reactions can be used to build complex molecular scaffolds, such as in the synthesis of substituted 3-aminophthalates from 2H-pyran-2-ones, where the initial [4+2] cycloadduct expels carbon dioxide. mdpi.com

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): DEAD reacts with various 1,3-dipoles to afford five-membered heterocyclic compounds. researchgate.net For example, the Huisgen [3+2] dipolar cycloaddition of phthalazinium ylides with DEAD provides an efficient route to pyrrolophthalazine derivatives. nih.gov Similarly, azides react with DEAD to form substituted 1,2,3-triazoles. rasayanjournal.co.in Phosphine-catalyzed [3+2] cycloadditions between imines and DEAD have also been developed for the synthesis of functionalized pyrrolines. acs.org

[2+2] Cycloaddition: DEAD can participate in [2+2] cycloadditions with electron-rich alkenes like enamines and silyl (B83357) enol ethers. beilstein-journals.orgacs.org The reaction of 5,6-unsubstituted 1,4-dihydropyridines with DEAD can lead to unique 2-azabicyclo[4.2.0]octa-3,7-dienes through a formal [2+2] cycloaddition pathway. beilstein-journals.org Similarly, thermal addition of DEAD to 1-methoxyindene or 1-dimethylaminoindene yields fused cyclobutene systems. cdnsciencepub.comnrcresearchpress.com

Table 3: Examples of Cycloaddition Reactions with this compound (DEAD) and its Analogue (DMAD)

Reaction TypeDiene/Dipole/AlkeneDienophile/DipolarophileProductReference
[4+2] 1,3-CyclohexadieneDEAD[4+2] Cycloadduct researchgate.net
[4+2] AnthraceneDEAD[4+2] Cycloadduct researchgate.net
[3+2] Phthalazinium YlideDMADPyrrolophthalazine nih.gov
[3+2] 2-Substituted Phenyl AzideDMAD1,4,5-Trisubstituted 1,2,3-Triazole rasayanjournal.co.in
[2+2] 1-MethoxyindeneDMADFused Cyclobutene nrcresearchpress.com
[2+2] 1,4-DihydropyridineDEAD2-Azabicyclo[4.2.0]octa-3,7-diene beilstein-journals.org

Diels-Alder Reactions ([4+2] Cycloadditions)

The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. iitk.ac.in Due to its pronounced electrophilicity, DEAD serves as an excellent dienophile in these reactions. smolecule.com

As a Dienophile in Conjugated Diene Systems

This compound readily reacts with conjugated dienes to yield substituted cyclohexene (B86901) derivatives. A classic example is its reaction with 1,3-butadiene, which results in the formation of a cyclohexene ring bearing the two ester groups from DEAD. vaia.com The electron-withdrawing nature of the ester groups on the acetylenic bond makes it highly susceptible to attack by the electron-rich diene. This reactivity has been exploited in the synthesis of a variety of complex cyclic molecules. For instance, the Diels-Alder reaction of DEAD with various dienes is a key step in constructing functionalized aromatic and heterocyclic systems, often followed by an oxidation step. thieme-connect.com The reaction conditions for these cycloadditions can vary, with some proceeding at room temperature while others require elevated temperatures. researchgate.net

Table 1: Examples of Diels-Alder Reactions with this compound (DEAD)
DieneProduct TypeReaction ConditionsReference(s)
1,3-ButadieneCyclohexene derivativeNot specified vaia.com
Furan[4+2] cycloadductMicrowave irradiation researchgate.net
2,5-Dimethylfuran[4+2] cycloadductMicrowave irradiation researchgate.net
1,3-Cyclohexadiene[4+2] cycloadductMicrowave irradiation researchgate.net
Anthracene[4+2] cycloadductMicrowave irradiation researchgate.net
Trimethylsilyloxy-1,3-dieneDimethyl 4-chloro-3,5-dihydroxyphthalate (after workup)Not specified thieme-connect.com
Formation of Cyclic Structures

The primary outcome of the Diels-Alder reaction between DEAD and a conjugated diene is the formation of a six-membered ring. vaia.com This process provides an efficient method for constructing complex cyclic frameworks that are prevalent in many natural products and synthetic compounds. vaia.com The resulting cyclohexene derivative is substituted with the ester groups originating from DEAD, which can then be further manipulated to introduce additional functionality. vaia.com The versatility of this reaction allows for the synthesis of a wide array of cyclic and heterocyclic structures, making it a valuable tool in organic and medicinal chemistry. thieme-connect.com

Computational and Theoretical Studies of Pathways (e.g., concerted vs. stepwise, zwitterionic intermediates)

The mechanism of the Diels-Alder reaction has been a subject of extensive computational and theoretical investigation. While often depicted as a concerted process where new bonds form simultaneously, studies have shown that the pathway can be more complex, sometimes involving stepwise mechanisms with the formation of intermediates. acs.orgnih.govresearchgate.net

For the reaction of 1,3-butadiene systems with dimethyl acetylenedicarboxylate (DMAD), a close analog of DEAD, density functional theory (DFT) studies have characterized two competitive mechanisms. researchgate.net One is a concerted pathway, where the degree of asynchronicity (uneven bond formation) depends on the substitution pattern of the diene. The second is a stepwise, more polar mechanism initiated by the nucleophilic attack of the diene on the alkyne, forming a zwitterionic or diradical intermediate. researchgate.netpku.edu.cn Electron-releasing substituents on the diene tend to favor the stepwise mechanism. researchgate.net

In some cases, particularly with certain dienylfurans, the reaction with DMAD proceeds through an initial Diels-Alder reaction followed by unexpected rearrangements, such as an intramolecular alkene-alkene coupling to form a diradical species, which then leads to the final product. nih.govacs.orgacs.org The formation of zwitterionic intermediates is also proposed in reactions where a nucleophile, such as a phosphine (B1218219) or an amine, initially adds to DEAD, and the resulting zwitterion is then trapped by a diene. thieme-connect.com Computational studies have been crucial in elucidating these complex reaction pathways and understanding the factors that favor one mechanism over another. nih.govpku.edu.cn

1,3-Dipolar Cycloaddition Reactions ([3+2] Cycloadditions)

This compound is also a highly effective dipolarophile in 1,3-dipolar cycloaddition reactions, reacting with a variety of 1,3-dipoles to form five-membered heterocyclic rings. thieme-connect.com This class of reactions is a powerful method for the synthesis of a wide range of heterocyclic compounds. mdpi.com

A common example is the Huisgen 1,3-dipolar cycloaddition of azides with alkynes to form 1,2,3-triazoles. mdpi.com For instance, substituted benzyl (B1604629) azides react with this compound, typically at reflux temperatures in solvents like methanol (B129727) or ethanol (B145695), to produce the corresponding 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylates in high yields. mdpi.com Similarly, reactions with other 1,3-dipoles, such as azomethine ylides generated from triazinium salts, lead to the formation of fused heterocyclic systems like pyrrolo[2,1-f] smolecule.comvaia.comthieme-connect.comtriazines. rsc.org The high reactivity of DEAD as a dipolarophile makes it a key building block in the synthesis of diverse and complex heterocyclic scaffolds. thieme-connect.com

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions with this compound (DEAD)
1,3-DipoleProduct TypeReference(s)
Substituted Benzyl Azides1H-1,2,3-triazole-4,5-dicarboxylates mdpi.com
Azomethine Ylides (from triazinium salts)Pyrrolo[2,1-f] smolecule.comvaia.comthieme-connect.comtriazines rsc.org
Zwitterionic intermediate (from isocyanide and DEAD)Spiro-substituted furans and pyrroles rsc.org

[2+2] Cycloadditions

While less common than [4+2] and [3+2] cycloadditions, this compound can participate in [2+2] cycloaddition reactions. thieme-connect.com These reactions typically involve the formation of a four-membered ring. A notable example is the formal [2+2] cycloaddition observed in the reaction of dialkyl acetylenedicarboxylates with 5,6-unsubstituted 1,4-dihydropyridines. beilstein-journals.org This reaction, conducted in refluxing acetonitrile (B52724), yields unique 2-azabicyclo[4.2.0]octa-3,7-diene derivatives as the major products. beilstein-journals.org

Another instance involves the pyridine-catalyzed reaction of dimethyl acetylenedicarboxylate with aldehydes, which is described as a formal [2+2] cycloaddition. acs.org Mechanistically, this reaction is proposed to proceed through a [2+2] cycloaddition of a zwitterionic intermediate, generated from pyridine (B92270) and the alkyne, with the carbonyl group of the aldehyde to give an unstable oxetene intermediate, which then undergoes ring-opening. dergipark.org.tr An unprecedented formal [2+2+2] cycloaddition reaction of 1,3,5-triazinanes with this compound has also been reported, providing a route to functionalized tetrahydropyrimidines. researchgate.net

[8+2] Cycloadditions

This compound can also engage in higher-order cycloadditions, such as the [8+2] cycloaddition, which provides a direct route to the synthesis of 10-membered ring systems. thieme-connect.compku.edu.cn This reaction type has been successfully demonstrated with conformationally flexible tetraenes like dienylfurans and dienylisobenzofurans. pku.edu.cn The coupling of various dienylfurans with dimethyl acetylenedicarboxylate (DMAD) has been shown to proceed via an [8+2] cycloaddition to afford furan-bridged 10-membered rings, often as a single diastereomer. researchgate.net

Computational studies (DFT) on the reaction between vinylphenylfuran and DMAD have provided insight into the mechanism of these [8+2] cycloadditions. pku.edu.cnnih.govacs.orgacs.org It has been suggested that a concerted [8+2] pathway is often not favored. pku.edu.cn Instead, the reaction may proceed through a stepwise pathway, which could involve an initial [4+2] cycloaddition followed by a rearrangement, or the formation of a zwitterionic or diradical intermediate, particularly when the tetraene contains electron-donating groups. pku.edu.cn In some cases, the reaction initiated by an intermolecular Diels-Alder reaction can lead to unexpected products through subsequent intramolecular steps, highlighting the complexity of these higher-order cycloadditions. nih.govacs.orgacs.org

Condensation Reactions

Condensation reactions involving this compound are a cornerstone for the synthesis of diverse heterocyclic and carbocyclic frameworks. These reactions typically proceed via an initial nucleophilic attack on one of the sp-hybridized carbons of DEAD, followed by an intramolecular cyclization step.

While this compound is a prominent building block in numerous multicomponent reactions, specific and well-documented examples of a true "self-condensation" reaction, where two or more molecules of DEAD react directly with each other under typical condensation conditions, are not extensively reported in peer-reviewed literature. The term is occasionally used in a broader sense to describe complex reactions where DEAD is a primary reactant, but these often involve other reagents and fall under the category of multicomponent reactions rather than a simple self-condensation.

This compound readily reacts with 1,3-dicarbonyl compounds, a class of molecules possessing an acidic methylene (B1212753) group flanked by two carbonyl functionalities. These reactions provide a powerful tool for the synthesis of a variety of heterocyclic systems. The general mechanism commences with the deprotonation of the 1,3-dicarbonyl compound to form a stabilized enolate anion. This nucleophilic enolate then attacks one of the electrophilic carbons of the DEAD triple bond in a Michael-type addition, generating a vinyl anion intermediate which, upon protonation, gives an enol adduct. Subsequent intramolecular cyclization, often through condensation with one of the carbonyl groups, followed by dehydration, leads to the formation of the final heterocyclic product.

A notable example is the reaction of DEAD with dimedone (5,5-dimethyl-1,3-cyclohexanedione). In the presence of a catalytic amount of a base such as isoquinoline (B145761), this reaction smoothly affords ethyl 5,6,7,8-tetrahydro-7,7-dimethyl-2,5-dioxo-2H-chromene-4-carboxylate. jmaterenvironsci.com The reaction proceeds through the initial formation of a zwitterion between isoquinoline and DEAD, which then protonates the dimedone. The resulting enolate of dimedone attacks the activated alkyne, leading to a cascade of reactions culminating in the chromene derivative. jmaterenvironsci.com

Similarly, reactions with β-ketoesters, such as ethyl acetoacetate, in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), can lead to highly substituted benzene (B151609) derivatives through a tandem addition-cyclization-dehydration sequence. acs.org The reaction of the sodium salts of various heterocyclic β-ketoesters with dimethyl acetylenedicarboxylate (a close analog of DEAD) has also been shown to yield ring-expanded products. chemistryresearches.ir

The scope of this reaction is broad, with various cyclic and acyclic 1,3-dicarbonyl compounds serving as effective nucleophiles. The choice of catalyst and reaction conditions can influence the product distribution and yield.

1,3-Dicarbonyl CompoundCatalyst/BaseProduct TypeRef.
DimedoneIsoquinoline2H-Chromene derivative jmaterenvironsci.com
β-KetoestersDMAPPolysubstituted benzene acs.org
Heterocyclic β-ketoestersSodium saltRing-expanded products chemistryresearches.ir
AcetylacetoneTriphenylarsine (catalyst)Not specified asianpubs.org

Generation and Trapping of Zwitterionic Intermediates

A significant facet of this compound's reactivity is its ability to form zwitterionic intermediates upon reaction with various nucleophiles. These transient, yet highly reactive, species can be trapped in situ by a range of electrophiles, paving the way for complex multicomponent reactions and the synthesis of diverse molecular architectures.

The reaction between trivalent phosphorus compounds, most notably triphenylphosphine (B44618) (PPh₃), and DEAD is a classic example of zwitterion generation. The nucleophilic phosphorus atom of PPh₃ attacks one of the sp-carbons of DEAD, resulting in a highly reactive 1:1 zwitterionic adduct. This intermediate, a vinylphosphonium betaine, is a versatile species that can be trapped by a plethora of electrophiles. thieme-connect.com

When this zwitterion is generated in the presence of an acidic compound (N-H, O-H, or C-H acids), a proton transfer occurs to form a vinylphosphonium salt. This salt can then undergo further transformations. For instance, reaction of the PPh₃-DEAD adduct with N-H acids like 3-chloroindole-2-carbaldehyde leads to a vinylphosphonium salt that subsequently undergoes an intramolecular Wittig reaction to furnish pyrrole (B145914) derivatives. thieme-connect.com Similarly, trapping the zwitterion with arylsulfonamides of 2-aminobenzaldehyde (B1207257) yields dihydroquinolines. thieme-connect.com

The trapping of the PPh₃-DEAD zwitterion is not limited to acidic compounds. Electrophilic species such as aldehydes and α-keto esters can also intercept this intermediate. These reactions often lead to the formation of highly substituted unsaturated γ-lactones and lactams. thieme-connect.com A one-pot, three-component synthesis of stable phosphorus ylides has been developed from the reaction between triphenylphosphine, dialkyl acetylenedicarboxylates, and 2-nitrocyclohexanone. arkat-usa.org

The general mechanism for these transformations involves the initial formation of the PPh₃-DEAD zwitterion, which then reacts with the added electrophile. The nature of the final product is dictated by the structure of the trapping agent and the subsequent intramolecular cascade reactions.

NucleophileElectrophile/Trapping AgentProduct TypeRef.
Triphenylphosphine3-Chloroindole-2-carbaldehydePyrrole derivative thieme-connect.com
TriphenylphosphineArylsulfonamides of 2-aminobenzaldehydeDihydroquinoline derivative thieme-connect.com
TriphenylphosphineAldehydes, α-Keto estersγ-Lactones, γ-Lactams thieme-connect.com
Triphenylphosphine2-NitrocyclohexanoneStable phosphorus ylides arkat-usa.org

Amines, acting as nitrogen nucleophiles, also react with this compound to form zwitterionic intermediates. While primary and secondary amines typically lead to Michael addition products through proton transfer, tertiary amines, which lack a transferable proton on the nitrogen, can form stable zwitterions that can be trapped. cdnsciencepub.com

The reaction of tertiary amines bearing an allylic substituent with dimethyl acetylenedicarboxylate (DMAD) results in the formation of 1-dimethylamino-2-allyl maleates. This transformation is proposed to proceed through the reversible formation of a zwitterion, which then undergoes an intramolecular allyl transfer via a six-membered transition state. cdnsciencepub.com

In multicomponent reactions, primary and secondary amines can react with DEAD to form an initial adduct, which then acts as a nucleophile in subsequent steps. For example, a three-component domino reaction between a secondary amine, a dialkyl acetylenedicarboxylate, and ninhydrin (B49086) affords novel spiro[furan-2,2'-indene] derivatives. The reaction sequence involves an initial Michael addition of the secondary amine to the alkyne, followed by an aldol-type reaction with ninhydrin and subsequent γ-lactonization. researchgate.net Similarly, Brønsted acids can catalyze a multicomponent reaction of benzaldehyde, amines, and DEAD to produce highly functionalized γ-lactam derivatives. researchgate.net

Amine TypeOther ReactantsProduct TypeRef.
Tertiary allylic aminesDMAD1-Dimethylamino-2-allyl maleates cdnsciencepub.com
Secondary aminesNinhydrin, Dialkyl acetylenedicarboxylatesSpiro[furan-2,2'-indene] derivatives researchgate.net
Primary/Secondary aminesBenzaldehyde, Brønsted acidγ-Lactam derivatives researchgate.net
Primary/Secondary aminesDMADFumaric acid derivatives sid.ir

Isocyanides, with their nucleophilic carbene-like character, readily add to the electrophilic triple bond of this compound to generate a highly reactive 1:1 zwitterionic intermediate. This intermediate has proven to be a powerful tool in multicomponent reactions for the synthesis of complex carbocyclic and heterocyclic systems. acs.orgjmaterenvironsci.com

This zwitterion can be efficiently trapped by a variety of electrophiles. For instance, in the presence of activated styrenes, it undergoes a cycloaddition to furnish fully substituted cyclopentadiene (B3395910) derivatives. acs.org When aldehydes are used as trapping agents, the reaction leads to the facile synthesis of 2-aminofuran derivatives. rsc.org Similarly, trapping with N-tosylimines provides a route to substituted pyrrole derivatives. acs.org

The reaction of the isocyanide-DEAD zwitterion with various cyclic active methylene compounds, such as 4-hydroxycoumarin (B602359) or 2-hydroxy-1,4-naphthoquinone, results in the formation of novel pyran-annulated heterocyclic systems. clockss.org The mechanism is thought to involve the protonation of the zwitterion by the acidic C-H or O-H group, followed by the attack of the resulting anion on the cationic center of the intermediate, leading to a cascade of reactions that culminates in the final product. clockss.org

IsocyanideElectrophile/Trapping AgentProduct TypeRef.
Alkyl isocyanidesActivated styrenesSubstituted cyclopentadienes acs.org
Cyclohexyl isocyanideAldehydes2-Aminofuran derivatives rsc.org
Alkyl isocyanidesN-TosyliminesPyrrole derivatives acs.org
Cyclohexyl isocyanide4-HydroxycoumarinPyran-annulated heterocycles clockss.org
IsocyanidesAcetic anhydrideFuran derivatives chemmethod.com

Applications of Diethyl Acetylenedicarboxylate in Complex Molecule Synthesis

Heterocyclic Compound Synthesis

DEAD serves as a key building block for a diverse array of heterocyclic compounds. Its ability to react with a wide range of nucleophiles and participate in cascade reactions allows for the efficient, one-pot synthesis of intricate molecular architectures.

The synthesis of pyran and pyrrolidinone rings can be effectively achieved using diethyl acetylenedicarboxylate (B1228247) in multicomponent reactions.

Pyrans: Functionalized 4H-pyrans are synthesized through various methods, though reactions involving DEAD are part of a broader class of strategies for these heterocycles. For instance, the condensation of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate can produce diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, a key intermediate for more complex pyran systems. researchgate.net

Pyrrolidinones: Substituted 3-pyrrolin-2-ones are synthesized in high yields through a one-pot, three-component reaction involving anilines, aldehydes, and diethyl acetylenedicarboxylate. This method is often promoted by ultrasound irradiation and catalyzed by green additives like citric acid in an ethanol (B145695) solvent. The reaction proceeds via the formation of an imine from the aniline and aldehyde, followed by the addition of DEAD and subsequent intramolecular cyclization to form the five-membered lactam ring. nih.govunipi.itnih.gov

Table 1: Synthesis of Substituted 3-Pyrrolin-2-ones via a Three-Component Reaction

Entry Aniline Aldehyde Conditions Yield (%) Reference
1 Aniline 4-Chlorobenzaldehyde Citric Acid, Ethanol, Ultrasound (100 W), 15 min 89 unipi.it
2 Aniline Benzaldehyde Citric Acid, Ethanol, Ultrasound (100 W), 15 min 92 unipi.it
3 4-Methylaniline 4-Chlorobenzaldehyde Citric Acid, Ethanol, Ultrasound (100 W), 20 min 90 unipi.it

This compound is a cornerstone reagent for synthesizing sulfur-containing heterocycles like thiazoles and their derivatives. DEAD acts as a powerful electrophile that readily reacts with sulfur- and nitrogen-containing nucleophiles such as thioureas, thioamides, and thiosemicarbazones. nih.gov

The general mechanism involves the initial Michael addition of the sulfur atom to the triple bond of DEAD. This is followed by an intramolecular cyclization via aminolysis of an ester group, leading to the formation of either five-membered 1,3-thiazolidin-4-ones or six-membered 1,3-thiazin-4-ones, depending on the specific reactants and reaction conditions. nih.gov

One-pot, three-component reactions are particularly efficient for this purpose. For example, the reaction of thiosemicarbazones, 2-arylidenemalononitriles, and DEAD affords highly functionalized thiazolidine derivatives in good to excellent yields. sigmaaldrich.com Similarly, reacting hydrazinecarbothioamides with DEAD in refluxing ethanol provides a straightforward route to 4-oxo-thiazolidin-5-ylidene acetate derivatives. organic-chemistry.orgorgsyn.org

Table 2: Synthesis of Thiazolidinone Derivatives Using DEAD

Reactants Product Type Conditions Yield (%) Reference
Thiosemicarbazones, 2-Arylidenemalononitriles, DEAD (Z)-Ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates Microwave irradiation or conventional heating Good to Excellent sigmaaldrich.com
Hydrazinecarbothioamides, Dimethyl Acetylenedicarboxylate (DMAD) 4-Oxo-Z-(thiazolidin-5-ylidene) acetate derivatives Ethanol, reflux 78-89 organic-chemistry.orgorgsyn.org

The synthesis of furanone derivatives can also be accomplished using this compound. A notable application is the efficient, one-pot synthesis of 3,4,5-trisubstituted 2(5H)-furanone derivatives. This reaction is a three-component condensation of amines, aldehydes, and DEAD, often catalyzed by silica sulfuric acid. researchgate.net The resulting furanones are highly functionalized and can be generated in high yields. researchgate.net

Quinolone scaffolds, which are prevalent in many pharmaceutical agents, can be synthesized efficiently using DEAD. A common strategy involves the reaction of aromatic amines with DEAD. researchgate.net This transformation typically proceeds through an initial hydroamination or Michael addition of the aniline to the acetylenic ester, followed by an intramolecular cyclization.

A one-pot, metal-free protocol has been developed for the synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and DEAD using molecular iodine as a catalyst in acetonitrile (B52724) at 80 °C. researchgate.net This method is advantageous due to its operational simplicity, high regioselectivity, and avoidance of metal catalysts. The reaction facilitates the formation of one C-N and two C-C bonds in a single operation. researchgate.net

Another approach involves the thermal cyclization of the enamine adduct formed between an aromatic amine and DEAD. For example, reacting anthranilic acid with dimethyl acetylenedicarboxylate (a related reagent) yields an enamine that can be cyclized by heating to produce quinolone derivatives.

Table 3: Synthesis of Diethyl Quinolone-2,4-dicarboxylates

Aryl Amine Catalyst Conditions Yield (%) Reference
p-Anisidine 20 mol% I₂ Acetonitrile, 80 °C 86 researchgate.net
p-Hydroxylaniline 20 mol% I₂ Acetonitrile, 80 °C 84 researchgate.net
Aniline 20 mol% I₂ Acetonitrile, 80 °C 82 researchgate.net

This compound is instrumental in various synthetic routes to polysubstituted pyrroles. These methods often rely on multicomponent reactions where the pyrrole (B145914) ring is constructed in a single pot.

One such method involves the reaction of alkyl acetoacetates, primary amines, and DEAD in the presence of a base like potassium carbonate. The sequence begins with a Michael addition of the acetoacetate to DEAD, followed by condensation with the amine and subsequent cyclization to form the pyrrole ring. orgsyn.org Another approach is a three-component reaction between aromatic amines, arylglyoxals, and DEAD, promoted by triphenylphosphine (B44618), which proceeds under neutral conditions at room temperature to afford polysubstituted pyrroles in high yields. researchgate.net Furthermore, the reaction of 3,3-diaminoacrylonitriles with DEAD can lead to the formation of functionalized non-aromatic pyrrole precursors like 1-substituted 5-amino-2-oxo-pyrrole-3(2H)ylidenes. nih.govorganic-chemistry.org

The spiro-oxindole scaffold is a privileged structure in medicinal chemistry, and its synthesis often involves 1,3-dipolar cycloaddition reactions. In these reactions, an azomethine ylide acts as the 1,3-dipole, which reacts with a dipolarophile to form a five-membered heterocyclic ring spiro-fused to the oxindole core.

A common method for generating the required azomethine ylide is the condensation of an isatin derivative with an amino acid (such as sarcosine or proline). This ylide can then be trapped in situ by a suitable dipolarophile. While α,β-unsaturated ketones (chalcones) are frequently used, electron-deficient alkynes like DEAD are also effective partners in these cycloadditions. The reaction between the azomethine ylide and DEAD leads to the formation of highly functionalized spiro[oxindole-3,3'-pyrroline] derivatives, constructing a complex molecular architecture with high stereoselectivity in a single step.

Tetrahydropyrimidine Analogues

This compound is a key reactant in multicomponent reactions for the synthesis of tetrahydropyrimidine derivatives. An efficient, iodine-catalyzed three-component reaction involving dialkyl acetylenedicarboxylates, various amines, and formaldehyde at room temperature produces polyfunctionalized tetrahydropyrimidines in high yields (73–85%) within a short reaction time of 25–35 minutes rsc.org. The reaction's outcome can be directed towards either tetrahydropyrimidines or pyrrolidines by adjusting the molar ratios of the substrates rsc.org. This methodology provides a straightforward and effective route to these biologically significant heterocyclic scaffolds. Other protocols, such as those using an ionic liquid as a recyclable catalyst, have also been developed to synthesize these derivatives in an environmentally benign manner rsc.org.

Other Heterocycles (e.g., Indolinylidenecarboxylates)

The reactivity of this compound extends to the synthesis of a wide array of other heterocyclic systems. It is extensively used in cycloaddition reactions and as a Michael acceptor to form various heterocycles nih.govillinois.edunih.gov. For instance, it is a precursor in the synthesis of:

γ-Lactam derivatives: Through Brønsted acid-catalyzed multicomponent reactions with benzaldehyde and amines researchgate.netbeilstein-journals.org.

2(5H)-Furanone derivatives: Via one-pot, three-component reactions with amines and aldehydes illinois.eduresearchgate.net.

Thiazolidinone derivatives: In reactions with thiosemicarbazone derivatives, which can be performed under microwave irradiation and solvent-free conditions illinois.eduresearchgate.netnih.gov.

Furo[3,2-c]quinolines and Quinazolin-4(3H)-ones: Synthesized through one-pot, isocyanide-based multicomponent reactions researchgate.netorgsyn.org.

These examples showcase the broad utility of this compound in generating molecular diversity within heterocyclic chemistry nih.gov.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating essentially all atoms from the starting materials. This compound is a prominent reagent in this field, valued for its ability to facilitate the rapid assembly of complex molecules from simple precursors beilstein-journals.orgrsc.org. Researchers frequently explore its potential in MCRs to develop greener and more atom-economical synthetic routes, which is crucial for advancements in medicinal chemistry and materials science rsc.org. The sequencing of MCRs involving DEAD with subsequent cyclization reactions is a powerful strategy for the rapid synthesis of diverse heterocyclic scaffolds nih.gov.

One-Pot Reactions for Diverse Scaffolds

The application of this compound in one-pot MCRs allows for the efficient construction of a multitude of heterocyclic scaffolds, which are central to many biologically active compounds nih.govrsc.org. These reactions are prized for their operational simplicity, convergence, and the high degree of molecular diversity they generate beilstein-journals.org. Examples of diverse scaffolds synthesized using DEAD in one-pot procedures include highly functionalized pyrroles, pyridines, and various fused heterocyclic systems ijcce.ac.ir. For instance, a Brønsted acid-catalyzed three-component reaction of amines, benzaldehyde, and this compound affords densely functionalized γ-lactam derivatives in a single step researchgate.net. Similarly, 3,4,5-trisubstituted 2(5H)-furanone derivatives have been synthesized through an efficient one-pot reaction researchgate.net.

Scaffold SynthesizedReactantsReaction TypeReference
TetrahydropyrimidinesAmines, Formaldehyde, DEADIodine-catalyzed MCR rsc.org
γ-LactamsAmines, Benzaldehyde, DEADBrønsted acid-catalyzed MCR researchgate.netbeilstein-journals.org
2(5H)-FuranonesAmines, Aldehydes, DEADOne-pot 3-component reaction researchgate.net
Pyrrolidinone DerivativesAniline, Aldehyde, DEADUltrasound-promoted MCR ijcce.ac.ir

Catalyzed MCRs (e.g., Brønsted Acid, Cu(OTf)₂)

The efficiency and selectivity of multicomponent reactions involving this compound are often enhanced by catalysis.

Brønsted Acid Catalysis: Chiral phosphoric acids, a type of Brønsted acid, have emerged as robust organocatalysts for asymmetric MCRs pitt.edu. They effectively catalyze reactions that generate imine intermediates, as they are compatible with the water produced during the condensation pitt.edu. A notable example is the three-component reaction between benzaldehyde, amines, and this compound, which is catalyzed by a phosphoric acid to yield highly functionalized γ-lactams researchgate.netbeilstein-journals.orgnih.gov. This reaction proceeds through an in-situ generated enamine and imine, followed by a Mannich reaction and subsequent intramolecular cyclization researchgate.netbeilstein-journals.org.

Cu(OTf)₂ Catalysis: Copper(II) triflate (Cu(OTf)₂) is another effective catalyst for MCRs, acting as a powerful and cost-effective Lewis acid orgsyn.org. It has been successfully employed in various three-component processes, particularly for the synthesis of nitrogen-containing heterocycles orgsyn.org. For example, Cu(OTf)₂ catalyzes the Biginelli reaction to construct dihydropyrimidines and is also effective in reactions involving alkynes, amines, and α,β-unsaturated aldehydes to produce 1,4-dihydropyridines orgsyn.org. Its dual activity as both a metal catalyst and a Lewis acid makes it highly versatile in heterocyclic synthesis orgsyn.org.

CatalystReaction ExampleProductReference
Brønsted Acid (Phosphoric Acid)Benzaldehyde + Amines + DEADFunctionalized γ-Lactams researchgate.netbeilstein-journals.orgnih.gov
Cu(OTf)₂Aldehyde + Urea + 1,3-DicarbonylDihydropyrimidines orgsyn.org
Cu(OTf)₂Alkynes + Amines + α,β-Unsaturated Aldehydes1,4-Dihydropyridines orgsyn.org

Microwave-Assisted and Solvent-Free MCRs

To align with the principles of green chemistry, MCRs involving this compound are increasingly performed under microwave irradiation and/or solvent-free conditions.

Microwave-Assisted MCRs: Microwave heating can dramatically accelerate reaction rates, improve yields, and enhance selectivity compared to conventional heating methods. This technology has been successfully applied to the synthesis of various heterocycles. For example, the three-component synthesis of N-alkylated 2-pyridones from aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides saw a significant yield improvement and a reduction in reaction time from 180 minutes to just 15 minutes under microwave irradiation. Similarly, solvent-free, microwave-assisted reactions are used to synthesize thiazoline derivatives from thiosemicarbazones and this compound in good to excellent yields nih.gov.

Solvent-Free MCRs: Eliminating volatile organic solvents reduces environmental impact and simplifies product purification. Solvent-free, or neat, reactions can be effectively promoted by microwave irradiation. A solvent-less four-component reaction of acetylenedicarboxylate, malononitrile, an amine, and an aldehyde has been reported to produce pentasubstituted 2-amino-pyridines in very good yields ijcce.ac.ir. These solvent-free methods, often combined with microwave assistance, represent a powerful and sustainable approach to heterocyclic synthesis.

Synthesis of Natural Product Analogs and Pharmaceuticals

This compound is a cornerstone reagent for constructing intricate molecular structures found in pharmaceuticals and natural product analogs nih.govrsc.org. Its reactivity is leveraged to create essential intermediates for a wide array of biologically active molecules rsc.org.

A specific application is in the synthesis of analogs of shuangkangsu, an anti-viral natural product with an unusual cyclic peroxide glucoside structure nih.gov. The total synthesis of novel, optically pure shuangkangsu analogs involves a six-step sequence where a key step is the cycloaddition of furan with this compound nih.gov. This demonstrates the utility of DEAD in building the core skeleton of complex natural product derivatives, paving the way for the development of new therapeutic agents.

Precursors for Drug Candidates

In medicinal chemistry, this compound is frequently used to create intermediates for potential drug candidates. chemimpex.com The compound's inherent reactivity allows for its participation in numerous reactions, such as Diels-Alder and Michael addition reactions, which are efficient methods for synthesizing complex cyclic and acyclic organic compounds. nbinno.com These resulting compounds often serve as essential precursors for a wide array of biologically active molecules, highlighting the importance of DEAD in the drug development pipeline. nbinno.com Researchers utilize its reactivity to develop novel compounds that may lead to new therapeutic agents. chemimpex.com Its role as a versatile building block enables the formation of complex molecular structures necessary for pharmaceutical research and production. chemimpex.com

Development of New Therapeutic Agents

The development of new therapeutic agents relies on the ability to synthesize diverse and complex molecular structures. This compound is a key reagent in this process, acting as a foundational component for more intricate molecules. chemimpex.com Its ability to participate in cycloaddition reactions makes it particularly significant in the creation of new therapeutic agents. chemimpex.com By incorporating the DEAD framework into larger molecules, chemists can systematically build and modify compounds, exploring new avenues for drug discovery. nbinno.com This continuous innovation ensures that this compound remains at the forefront of chemical research, enabling breakthroughs that shape the future of medicine. nbinno.com

Synthesis of Biologically Active Molecules

This compound is widely employed in the synthesis of various biologically active molecules. chemimpex.com Its unique reactivity facilitates diverse chemical transformations, making it an essential tool for preparing complex natural products and pharmaceuticals. chemimpex.com For instance, DEAD is used in one-pot syntheses to create 3,4,5-trisubstituted 2(5H)-furanone derivatives and highly functionalized thiazolidinone derivatives, both of which are classes of compounds with potential biological activities. chemicalbook.comsigmaaldrich.com

Below is a table summarizing some of the biologically active molecular frameworks synthesized using this compound.

Molecule Class Synthetic Reaction Type Significance
Thiazolidinone DerivativesCycloaddition/Michael AdditionA class of heterocyclic compounds known for a broad spectrum of biological activities. sigmaaldrich.comthieme-connect.com
2(5H)-Furanone DerivativesOne-pot SynthesisCore structures in various natural products and molecules with cytotoxic activity. chemicalbook.comsigmaaldrich.com
Pyrazolo[1,5-d] chemimpex.comnbinno.comxindaobiotech.comtriazin-7(6H)-onesCycloadditionHeterocyclic compounds investigated for various bioactivities. mdpi.com
Imidazo[1,5-b]pyridazine DerivativesCyclizationPolycyclic systems studied for potential pharmacological activities. mdpi.com

Polymer and Materials Science Applications

Beyond its pharmaceutical applications, this compound is a valuable compound in the field of materials science. chemimpex.com It is utilized in the development of advanced materials, including the creation of novel polymers, copolymers, coatings, and adhesives. chemimpex.comnbinno.com Its unique properties allow for the modification of polymer characteristics, which can enhance the durability and functionality of the final materials. chemimpex.com

Creation of Novel Polymers and Copolymers

In polymer chemistry, this compound plays a crucial role in the synthesis of new polymers and copolymers. chemimpex.com The compound's ability to undergo polymerization reactions makes it a valuable component for creating materials with tailored properties designed for specific applications. chemimpex.com While its dimethyl analog, dimethyl acetylenedicarboxylate (DMAD), is more extensively documented as a monomer for producing high-performance polymers, the reactivity of the acetylenic core is similar. xindaobiotech.com This reactivity facilitates the creation of cross-linked networks, which are essential for enhancing the mechanical properties and thermal stability of materials like resins and elastomers. xindaobiotech.com

Development of Coatings and Adhesives

This compound is used in the development of advanced materials such as coatings and adhesives. chemimpex.com Its properties contribute to enhancing the performance and durability of these materials. chemimpex.com The reactivity of DEAD allows it to be integrated into polymer formulations that form the basis of high-performance coatings and adhesives, offering superior characteristics compared to traditional compounds. nbinno.comchemimpex.com

Advanced Materials with Unique Structural Features

This compound (DEAD) serves as a versatile building block in the synthesis of advanced materials with unique and tailored structural features. Its rigid triple bond and electron-deficient nature make it an ideal candidate for the construction of novel polymeric architectures, including functional polymers and potentially porous organic frameworks. The reactivity of the alkyne unit allows for its incorporation into polymer backbones through various polymerization techniques, leading to materials with specific optical, thermal, and mechanical properties.

Functional Polymers Derived from this compound

The reaction of this compound with diamines is a prominent method for the synthesis of functional poly(ester amide)s and polyimides. These polymers often exhibit desirable properties such as high thermal stability, good solubility in organic solvents, and film-forming capabilities, making them suitable for various high-performance applications.

One area of research involves the direct polycondensation of DEAD with aromatic diamines. This method can lead to the formation of poly(amide-imide)s (PAIs) with bulky side groups, which disrupt polymer chain packing and enhance solubility. For instance, the introduction of pendent diphenylamino groups along the polymer backbone results in amorphous PAIs with excellent solubility in a range of polar aprotic solvents. Such polymers can be cast into transparent and flexible films, demonstrating their potential for use in applications requiring solution-based processing.

The properties of these polymers can be tuned by varying the structure of the diamine comonomer. For example, the use of long-chain flexible diamines can lead to polymers with lower glass transition temperatures (Tg), while the incorporation of rigid aromatic diamines can enhance thermal stability.

Table 1: Thermal Properties of Poly(amide-imide)s Derived from a Diimide-dicarboxylic Acid and Various Aromatic Diamines

Polymer CodeDiamine StructureInherent Viscosity (dL/g)Glass Transition Temperature (Tg, °C)10% Weight Loss Temperature (°C, in N₂)
4a 4,4'-Oxydianiline0.55265511
4b 4,4'-Sulfonyldianiline0.66274508
4c 4,4'-(9-Fluorenylidene)dianiline0.61258516
4f 1,3-Bis(4-aminophenoxy)benzene0.38221489
4g 1,4-Bis(4-aminophenoxy)benzene0.42235495

Data compiled from studies on poly(amide-imide)s synthesized via phosphorylation polyamidation.

Potential for Microporous Organic Polymers

While specific examples of microporous organic polymers (MOPs) directly synthesized from this compound are not extensively documented in the provided search results, the characteristics of DEAD suggest its potential as a building block for such materials. MOPs are a class of porous materials constructed from rigid organic monomers, leading to high surface areas and tunable pore sizes. These properties make them attractive for applications in gas storage and separation.

The rigid, linear structure of the acetylenedicarboxylate unit makes it a suitable candidate for creating the backbone of a porous network. Self-condensation reactions of aromatic monomers containing functional groups that can react with DEAD, or the co-polymerization of DEAD with multifunctional cross-linkers, could potentially lead to the formation of hypercross-linked polymers with significant microporosity. The synthesis of such materials often involves reactions that create rigid, non-planar structures, preventing efficient packing and thus generating void space.

Research into related compounds, such as acetylenedicarboxylic acid, has shown their utility as linkers in the engineering of metal-organic frameworks (MOFs), which are crystalline porous materials. rsc.org This suggests that the acetylenedicarboxylate moiety is conducive to forming porous architectures. Future research may explore the direct use of DEAD in the synthesis of all-organic porous polymers.

Table 2: Gas Adsorption Properties of a Hypercross-linked Polymer Network (HCP-BA)

GasTemperature (K)Adsorption Capacity (wt%) at 1.0 bar
H₂770.97
CO₂2738.46

This table presents data for a representative microporous organic polymer to illustrate the typical gas storage capacities of such materials. Specific data for a DEAD-based MOP is not available in the provided search results.

The development of advanced materials from this compound is an active area of research. Its unique chemical properties provide a foundation for the creation of functional polymers with tailored characteristics and hold promise for the future synthesis of novel porous materials with applications in various technological fields.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations and DFT Studies

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the behavior of DEADC in chemical reactions. mdpi.commdpi.comresearchgate.netmountainscholar.org DFT methods offer a balance between computational cost and accuracy, enabling the study of complex molecular systems. mdpi.com They are used to calculate the electronic structure and energy of molecules, providing a foundation for understanding reaction mechanisms. mdpi.com

Computational studies have been instrumental in mapping the reaction pathways of DEADC with various nucleophiles. The potential energy surface (PES) is a conceptual and mathematical tool that represents the energy of a molecule as a function of its geometry. fiveable.me By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for a reaction can be constructed. fiveable.meyoutube.com

For instance, the reaction mechanism between triphenylphosphine (B44618) and dialkyl acetylenedicarboxylates has been investigated theoretically using the B3LYP method with a 6–311++G(d,p) basis set. researchgate.net These studies predict different reaction paths based on the direction of the initial nucleophilic attack. researchgate.net The first step typically involves the nucleophilic attack of the phosphorus atom of triphenylphosphine on a sp-hybridized carbon atom of the acetylenic ester. researchgate.net The PES for such reactions reveals the energy barriers associated with each step, identifying the transition states that connect reactants to intermediates and intermediates to products. fiveable.me The effect of solvent on the PES can also be modeled, for example, using the polarizable continuum model (PCM), which has shown that energy barriers can be significantly lowered in a solvent like dichloromethane compared to the gas phase. researchgate.net

Table 1: Theoretical Investigation of Reaction Steps
Reaction StepDescriptionComputational MethodKey Findings
Nucleophilic AttackInitial attack of a nucleophile (e.g., triphenylphosphine) on the acetylenic carbon of DEADC.DFT (B3LYP/6-311++G(d,p))Forms a key intermediate, passing through a transition state (TS1). researchgate.net
Intermediate FormationGeneration of transient species along the reaction coordinate.Quantum-mechanical computationsMultiple intermediates can exist, corresponding to local minima on the PES. fiveable.meresearchgate.net
Solvent EffectImpact of the reaction medium on the energy profile.Polarizable Continuum Model (PCM)Solvents can decrease energy barriers, affecting reaction rates. researchgate.net

Furthermore, theoretical studies can elucidate competitive reaction routes. When multiple pathways are possible, DFT calculations can predict the most favorable route by comparing the energy barriers of the respective rate-determining steps. researchgate.net For example, in the reaction between tert-butyl isocyanide and dimethyl acetylenedicarboxylate (B1228247) in the presence of thiols, four different pathways were computationally predicted and evaluated. researchgate.net Such analyses are crucial for understanding product distributions and optimizing reaction conditions to favor a desired outcome.

Substituent groups can significantly influence the reactivity of molecules through electronic effects, which are broadly classified as inductive and resonance effects. ucsb.edu In the context of DEADC reactions, the electronic nature of the reacting partners plays a critical role. For instance, in the formation of stabilized phosphorus ylides, the reactivity is affected by the substituents on the nucleophile.

Computational studies can quantify these effects. For example, when forming phosphorus ylides, the presence of electron-withdrawing groups on the ylide intermediate can stabilize it. masterorganicchemistry.com This stabilization affects the subsequent steps of the reaction, including the stereochemical outcome (E/Z isomerism) of Wittig-type reactions. masterorganicchemistry.com Theoretical models can predict how different substituents alter the charge distribution and orbital energies of the reactants and intermediates, thereby explaining observed trends in reactivity.

The reaction of DEADC with nucleophiles like triphenylphosphine in the presence of an acid leads to the formation of stabilized phosphorus ylides. researchgate.net These ylides can often exist as a mixture of two geometrical isomers, the Z- and E-isomers, due to restricted rotation around the carbon-carbon partial double bond. researchgate.net

Quantum mechanical calculations are employed to determine the relative stabilities of these isomers. By computing the total energy of the optimized geometries for both the Z- and E-forms, the thermodynamically more stable isomer can be identified. For example, in the reaction of 5-methyl-2-pyrolidone and N,N-dimethylacetamide with dimethyl acetylenedicarboxylate, both Z and E regioisomeric products were formed. orgchemres.org However, the corresponding reaction with diethyl acetylenedicarboxylate yielded only a single phosphorane product, highlighting the subtle influence of the ester group (ethyl vs. methyl) on the reaction outcome, which can be explored computationally. orgchemres.org The stability of these ylides is enhanced by the delocalization of the negative charge on the carbanion, a feature that can be analyzed in detail using computational methods. orgchemres.org

Molecular Interaction Analysis

Beyond mapping energy surfaces, computational chemistry offers tools to analyze the specific molecular interactions that govern chemical bonding and reactivity.

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and bonding in molecules. researchgate.netdergipark.org.tr It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds of a Lewis structure. wisc.eduq-chem.com

In the context of reactions involving DEADC analogs, NBO analysis has been applied to understand intramolecular and intermolecular interactions. researchgate.netdergipark.org.tr The analysis provides information about donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions can be quantified by the second-order perturbation theory energy of stabilization, E(2). wisc.edu A higher E(2) value indicates a stronger interaction, signifying greater electronic delocalization and stabilization. wisc.edu For intermediates formed in DEADC reactions, NBO analysis can reveal the importance of hyperconjugative interactions in determining conformational stability and understanding the flow of electron density during the reaction. researchgate.net

Table 2: Key Outputs of NBO Analysis
NBO OutputDescriptionApplication to DEADC Chemistry
Natural ChargesProvides a more chemically intuitive picture of atomic charges than other methods.Identifies electrophilic and nucleophilic sites in reactants and intermediates.
Lewis StructureDetermines the most accurate, localized Lewis-like description of the molecule. wisc.eduq-chem.comCharacterizes the bonding in intermediates like ylides and transition states.
Donor-Acceptor InteractionsAnalyzes interactions between filled (donor) and vacant (acceptor) orbitals. dergipark.org.trQuantifies hyperconjugative and stereoelectronic effects that influence stability and reactivity.
Stabilization Energy (E(2))Calculates the energy lowering associated with donor-acceptor interactions. wisc.eduMeasures the strength of delocalization effects, such as the stabilization of ylide intermediates. researchgate.net

Atoms in Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM), provides a framework for analyzing the electron density of a molecular system to elucidate its chemical bonding and structure. nih.gov This method is based on the topological analysis of the electron density, ρ(r), and its Laplacian, ∇²ρ(r), at bond critical points (BCPs). nih.gov Although specific AIM analysis studies on this compound (DEAD) are not prevalent in the surveyed literature, the principles of this methodology are broadly applicable and have been used to study analogous systems, such as dimethyl acetylenedicarboxylate (DMAD). nih.govacs.org

AIM analysis allows for a quantitative description of chemical bonds. Key parameters at the BCPs, such as the electron density (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)), are used to classify the nature of atomic interactions. For instance, a negative value of ∇²ρ(r) is indicative of a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. Conversely, a positive ∇²ρ(r) signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

In the context of reactions involving this compound, AIM analysis would be instrumental in characterizing the transition states of cycloaddition reactions. By analyzing the BCPs of forming bonds in a transition state, one can gain insight into the degree of bond formation and the synchronicity of the reaction mechanism. For example, in a [3+2] cycloaddition reaction involving an azomethine ylide and DMAD, AIM analysis of the transition state would help to quantify the nature of the forming C-C and C-N bonds. nih.gov

The following table illustrates typical QTAIM parameters and their interpretation, which would be applicable in a hypothetical analysis of a reaction intermediate involving DEAD.

QTAIM Parameter at BCPInterpretation for Covalent BondsInterpretation for Closed-Shell Interactions
Electron Density (ρ(r))High valueLow value
Laplacian of Electron Density (∇²ρ(r))Negative (∇²ρ(r) < 0)Positive (∇²ρ(r) > 0)
Total Energy Density (H(r))NegativeSlightly positive or negative

Computational Prediction of Product Configurations

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the configurations of products in chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can determine the most likely reaction pathways and, consequently, the structure of the resulting products. Studies on the closely related dimethyl acetylenedicarboxylate (DMAD) provide significant insights into the computational prediction of product configurations for reactions such as cycloadditions. acs.orgmdpi.com

For instance, in the cycloaddition reactions of 1,3-butadienes with DMAD, DFT calculations have been employed to distinguish between two competitive mechanisms: a concerted and a stepwise pathway. acs.org The nature of the substituents on the diene was found to influence the preferred mechanism. While unsubstituted 1,3-butadiene (B125203) favors a concerted process, the introduction of electron-releasing methyl groups promotes a more polar, stepwise mechanism. acs.org This shift is attributed to an increase in the charge-transfer process. acs.org

Furthermore, computational models can predict the stereoselectivity and regioselectivity of these reactions. The conformational arrangement of the carboxylate groups in DMAD (and by extension, DEAD) has been shown to play a crucial role. acs.org A planar conformation is typically preferred in concerted mechanisms, whereas a perpendicular arrangement enhances the electrophilicity of the acetylene, favoring polar, stepwise reactions. acs.org

The prediction of product configurations is often supported by the analysis of global and local reactivity indices, which help to rationalize the observed selectivity. rsc.org These computational approaches are essential for understanding the intricate details of reaction mechanisms and for designing synthetic routes that yield specific product isomers.

The table below summarizes the predicted outcomes based on computational studies of cycloaddition reactions with acetylenedicarboxylates, which are applicable to understanding the reactivity of DEAD.

Reactant SystemPredicted MechanismKey Influencing FactorPredicted Product Configuration
1,3-Butadiene + DMADConcertedLow charge-transferCycloadduct with defined stereochemistry
Methyl-substituted 1,3-Butadiene + DMADStepwise (polar)Increased charge-transferProduct arising from a zwitterionic intermediate
Azomethine Ylide + DMADAsynchronous, one-step polarForward electron density fluxRegioselective formation of a five-membered heterocycle nih.gov

Emerging Research Directions and Future Perspectives

Green Chemistry Applications and Eco-Friendly Catalysis

The principles of green chemistry, which encourage the use of sustainable and environmentally benign methodologies, are increasingly being applied to reactions involving diethyl acetylenedicarboxylate (B1228247). ui.ac.iduniroma1.it Research in this area is focused on minimizing waste, avoiding hazardous solvents, and utilizing catalysts that are efficient and non-toxic. ebrary.net

One notable advancement is the development of a one-pot, four-component reaction for the synthesis of polysubstituted dihydro-2-oxypyrroles using DEAD, formaldehyde, and amines. This method employs manganese(II) nitrate (B79036) tetrahydrate as a readily available and non-toxic catalyst, proceeding at ambient temperature and offering high yields with a simple work-up procedure, thereby avoiding the need for chromatographic purification. ui.ac.id Another green approach involves the catalyst-free synthesis of spiro-pyranopyrazole derivatives in an aqueous ethanol (B145695) mixture, highlighting the potential for conducting reactions with DEAD in environmentally friendly solvents. thieme-connect.com The use of ionic liquids, such as [bmim]BF4, has also been explored as a recyclable and effective medium for the multicomponent synthesis of functionalized pyrroles from DEAD, amines, and phenacyl bromide, eliminating the need for acid or metal catalysts. researchgate.net

These examples demonstrate a clear trend towards developing more sustainable synthetic routes that leverage the reactivity of DEAD while adhering to the principles of green chemistry. Future efforts will likely focus on expanding the scope of green catalysts and solvent systems for a wider range of transformations involving this versatile reagent. mdpi.com

Supramolecular Chemistry with DEAD Derivatives

The rigid, linear structure of the acetylenedicarboxylate backbone makes it an attractive component for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.org These materials are of significant interest in supramolecular chemistry and crystal engineering due to their potential applications in gas storage, catalysis, and sensing.

Acetylenedicarboxylate can act as a linker, connecting metal centers to form extended one-, two-, or three-dimensional networks. For instance, the reaction of acetylenedicarboxylic acid with zinc(II) ions has been shown to produce a three-dimensional framework. rsc.org The geometry of the resulting coordination polymer can be influenced by the choice of the metal ion. First-row d-block metals tend to form linear chains with the acetylenedicarboxylate linker, while with cadmium, zigzag chains are observed. rsc.org

The development of new supramolecular structures using DEAD derivatives is an active area of research. The ability to systematically vary the ester group of the acetylenedicarboxylate allows for the fine-tuning of the properties of the resulting coordination polymers. Future work in this area will likely explore the synthesis of novel MOFs with tailored pore sizes and functionalities for specific applications.

Enantioselective Reactions and Asymmetric Synthesis

The development of enantioselective reactions is a cornerstone of modern organic synthesis, enabling the preparation of chiral molecules with a high degree of stereocontrol. Diethyl acetylenedicarboxylate is a valuable prochiral substrate for asymmetric synthesis. mdpi.com

A key area of investigation is the use of chiral auxiliaries to control the stereochemical outcome of reactions involving DEAD. For example, chiral esters of acetylenedicarboxylic acid, such as bis(methyl (S)-lactyl) acetylenedicarboxylate, have been used in asymmetric Diels-Alder reactions with various dienes. cdnsciencepub.com Moderate asymmetric induction has been observed in these reactions, particularly with dienes containing a hydroxyl group. Interestingly, a solvent-induced reversal of asymmetric induction has been noted in some cases, highlighting the subtle factors that can influence stereoselectivity. cdnsciencepub.com

The design and application of new chiral catalysts for reactions involving DEAD is another promising research direction. The goal is to achieve high enantioselectivity with only a catalytic amount of the chiral-inducing agent. Future research will likely focus on the development of novel chiral Lewis acids and organocatalysts for the asymmetric functionalization of the carbon-carbon triple bond of DEAD.

Photochemical and Electrochemical Reactions

The carbon-carbon triple bond in this compound is susceptible to photochemical transformations, providing a means to access unique molecular architectures that may be difficult to synthesize using thermal methods. Research on the photochemical reactions of the closely related dimethyl acetylenedicarboxylate (DMAD) provides insight into the potential reactivity of DEAD.

For example, the photochemical reaction of DMAD with benzene (B151609) yields dimethyl cycloocta-1,3,5,7-tetraene-1,8-dicarboxylate. acs.orgcolab.wsacs.org With naphthalene, a more complex mixture of products is obtained, including cycloadducts and rearrangement products. acs.org Photochemical additions of DMAD to other unsaturated systems, such as 3H-pyrrolizines and furan, have also been reported, leading to the formation of novel polycyclic and heterocyclic compounds. rsc.orgrsc.org These studies suggest that DEAD is a promising substrate for photochemical synthesis, with the potential to participate in a variety of cycloaddition and rearrangement reactions upon irradiation.

While the photochemical reactions of acetylenedicarboxylates have been explored, their electrochemical reactions are a less developed area of research. The electron-deficient nature of the triple bond in DEAD suggests that it could be a good electron acceptor in electrochemical reductions, potentially leading to novel dimerization or cyclization reactions. Future investigations in this area could open up new avenues for the synthetic application of DEAD.

Solid-State Chemistry of DEAD Derivatives

The study of the solid-state structures of organic molecules provides valuable information about their intermolecular interactions and packing arrangements, which can influence their physical and chemical properties. The solid-state chemistry of DEAD derivatives is an emerging area of interest, particularly in the context of crystal engineering and the design of functional materials. rsc.org

X-ray diffraction studies of adducts formed from the reaction of DMAD with various substrates have provided detailed insights into their three-dimensional structures. For instance, the crystal structure of the addition product of DMAD and N,N'-thiocarbanilyl hydrazine (B178648) has been determined, revealing details about the conformation of the molecule and the intermolecular hydrogen bonding interactions that stabilize the crystal lattice. tandfonline.com

Q & A

Q. What are the common synthetic applications of diethyl acetylenedicarboxylate in multicomponent reactions?

DEACD is widely used in one-pot multicomponent reactions to synthesize heterocyclic compounds, such as pyrrolidinones. For example, a green method involves reacting DEACD with aniline and aldehydes in ethanol under ultrasound irradiation (100 W), achieving 89% yield in 15 minutes with citric acid as a catalyst. Ethanol is optimal due to its solvent properties and compatibility with ultrasound-driven acceleration .

Q. How does solvent choice influence reaction kinetics in DEACD-mediated transformations?

Solvents with higher dielectric constants (e.g., ethanol, ε = 24.3) accelerate DEACD reactions by stabilizing polar transition states. Kinetic studies show that steric hindrance from bulkier alkyl groups in acetylenedicarboxylates reduces reaction rates. For instance, DEACD reacts faster than dimethyl acetylenedicarboxylate (DMAD) due to reduced steric effects .

Q. What safety precautions are critical when handling DEACD in laboratory settings?

DEACD requires handling in well-ventilated areas to avoid inhalation of vapors or aerosols. Use sealed containers to minimize dust generation, and adhere to REACH regulations for disposal. Personal protective equipment (PPE) and ethanol-based decontamination are recommended .

Q. What mechanistic insights explain DEACD’s reactivity in cycloaddition reactions?

DEACD participates in Diels-Alder reactions as a dienophile, forming six-membered adducts with electron-rich dienes. Its electron-deficient triple bond facilitates [4+2] cycloadditions, as demonstrated in reactions with polycyclic aromatic hydrocarbons (e.g., bisanthene derivatives) under thermal conditions .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in DEACD-involved cycloadditions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example, DEACD’s preference for endo transition states in Diels-Alder reactions correlates with lower activation energies, validated by experimental yields .

Q. How do substituents on aromatic amines affect reaction rates in DEACD-mediated furanone synthesis?

Para-electron-donating groups (e.g., -OCH₃) on anilines increase reaction rates by stabilizing zwitterionic intermediates. Kinetic studies in formic acid show second-order dependence on DEACD and substituted anilines, with activation parameters (ΔH‡, ΔS‡) confirming a three-step mechanism involving nucleophilic addition and cyclization .

Q. What strategies resolve contradictions in solvent effects on DEACD reaction outcomes?

Discrepancies arise from competing solvent roles: polar solvents stabilize transition states but may hinder solubility. Methodological reconciliation involves dielectric constant optimization (e.g., ethanol vs. lactic acid) and ultrasound-assisted mixing to enhance diffusion. For instance, lactic acid improves yields in DEACD-aniline-aldehyde condensations due to dual solvent/catalyst roles .

Q. How can ultrasound irradiation optimize DEACD-based syntheses?

Ultrasound (100 W) enhances reaction efficiency by cavitation-induced mixing and localized heating (~40°C). In pyrrolidinone synthesis, ultrasound reduces reaction time from 60 minutes (stirring) to 15 minutes, increasing yields from 68% to 89% .

Q. What catalytic systems improve regioselectivity in DEACD cocyclotrimerization?

Cationic rhodium(I)/modified BINAP complexes enable chemo- and regioselective cocyclotrimerization of DEACD with terminal alkynes. This method synthesizes metacyclophanes with >90% regioselectivity, leveraging DEACD’s electron-deficient triple bond for controlled oligomerization .

Q. How do steric and inductive effects modulate DEACD reactivity in Michael additions?

Steric bulk in DEACD’s ester groups slows nucleophilic attacks, while electron-withdrawing carboxylates enhance electrophilicity. Kinetic studies show rate reductions with larger alkyl substituents (e.g., DEACD vs. DMAD), aligning with steady-state approximations for zwitterionic intermediates .

Methodological Recommendations

  • Kinetic Analysis : Use stopped-flow spectroscopy to monitor fast DEACD reactions (e.g., furanone formation) .
  • Computational Validation : Pair DFT calculations with experimental data to model transition states and predict regioselectivity .
  • Green Chemistry : Prioritize bio-based solvents (e.g., lactic acid) or ultrasound-assisted protocols to reduce waste and energy use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.